Thermodynamic Equilibrium Limitation Temperature: 1-Methoxy-1-methylcyclopentane vs. Other C6 Methyl Ethers
In the etherification of FCC light gasoline, 1-methoxy-1-methylcyclopentane exhibits a distinct thermal sensitivity. The reaction equilibrium for this compound becomes thermodynamically limited at a lower temperature threshold compared to its C6 methyl ether analogues [1]. This quantifiable shift in the onset of thermodynamic control provides a critical selection criterion for reaction design and catalyst screening, allowing users to avoid unanticipated yield plateaus at moderate operating temperatures.
| Evidence Dimension | Temperature at which thermodynamic limitations become significant |
|---|---|
| Target Compound Data | 323 K (approx. 50 °C) |
| Comparator Or Baseline | Other C6 methyl ethers (as a class) |
| Quantified Difference | 10 K lower onset temperature for thermodynamic constraints |
| Conditions | Cation-exchange resin catalyst, batch and plug flow reactors, 323-353 K temperature range |
Why This Matters
This 10 K difference mandates lower operating temperatures for reactions involving this compound to maintain kinetic control, directly impacting process energy costs and reactor throughput calculations.
- [1] Industrial & Engineering Chemistry Research, 1996, 35(8), 2500-2507. Etherification of FCC Light Gasoline with Methanol. Thermodynamic limitations were significant for 1-methoxy-1-methylcyclopentane above 323 K and for the formation of the other C-6 methyl ethers at temperatures above 333 K. View Source
